1(6H)-Pyridazineacetamide, 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-
Description
This compound features a pyridazinone core (6-oxo-1(6H)-pyridazine) substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an N-(2-methoxyethyl)acetamide moiety at position 1. The structural components contribute to its physicochemical and pharmacological properties:
- N-(2-methoxyethyl)acetamide: Provides moderate lipophilicity while maintaining water solubility, influencing pharmacokinetic behavior.
The compound’s molecular formula is C₁₈H₁₉FN₄O₃ (MW: 354.3 g/mol), as reported for structurally analogous derivatives .
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-23-8-7-18-15(21)10-20-16(22)6-5-13(19-20)12-4-3-11(17)9-14(12)24-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVOGPWNRWIDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136005 | |
| Record name | 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232790-13-4 | |
| Record name | 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232790-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1(6H)-Pyridazineacetamide, specifically the compound 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-, is part of a class of pyridazine derivatives that have garnered attention for their potential therapeutic applications. This article synthesizes available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridazine ring and various substituents that influence its biological activity. The molecular formula is , and its structural features include:
- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Fluoro and methoxy substituents : These groups enhance its lipophilicity and may affect receptor binding affinity.
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have demonstrated that certain pyridazine derivatives exhibit potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine and serotonin, making it a target for neurodegenerative diseases like Parkinson's and Alzheimer's.
- Potency : Compounds similar to the target compound have shown IC50 values in the low micromolar range, indicating strong inhibitory activity. For instance, a derivative with similar structural characteristics was reported to have an IC50 value of 0.013 µM against MAO-B, highlighting the potential of this class of compounds in treating neurodegenerative disorders .
2. Cytotoxicity
The cytotoxic effects of pyridazine derivatives have been evaluated using various cell lines. For example, studies indicated that some derivatives did not exhibit significant cytotoxicity at therapeutic concentrations:
- Cell Line Testing : The compound was tested on L929 fibroblast cells, showing no significant cell death at concentrations up to 100 µM, suggesting a favorable safety profile .
3. Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to MAO enzymes:
- Binding Affinity : Docking studies revealed that the presence of specific substituents (like methoxy groups) enhances binding to MAO-B over MAO-A, indicating selectivity that could be beneficial for reducing side effects associated with non-selective inhibitors .
Case Studies
A notable case study involved the synthesis and biological evaluation of several pyridazine derivatives, including the target compound. The results demonstrated that:
- Selectivity for MAO-B : The studied compounds exhibited higher selectivity for MAO-B compared to MAO-A, with selectivity indices indicating a preference for targeting neurodegenerative pathways .
- Therapeutic Potential : Given their mechanism of action, these compounds are being explored as potential treatments for conditions such as depression and neurodegenerative diseases.
Comparison with Similar Compounds
Pyridazinone Derivatives with Varied Aromatic Substitutions
Modifications to the Acetamide Side Chain
| Compound Name | Structural Features | Key Differences | Biological Implications |
|---|---|---|---|
| 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide | N-2-phenylethyl group | Bulkier aromatic side chain vs. 2-methoxyethyl | May enhance binding to hydrophobic pockets but increase metabolic degradation risks. |
| N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide | Indole and furyl substituents | Heterocyclic substituents vs. methoxy/fluoro | Broader pharmacological profile (e.g., anticancer) but potential off-target effects. |
Core Heterocycle Variations
| Compound Name | Structural Features | Key Differences | Biological Implications |
|---|---|---|---|
| N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | Triazolo-pyridazine core with thioacetamide | Triazole ring fused to pyridazine vs. standalone pyridazinone | Enhanced rigidity and potential kinase inhibition activity. |
| 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | Quinazolinone core | Larger quinazolinone ring vs. pyridazinone | Different target selectivity (e.g., antitumor IC₅₀: 10.5 µM ). |
Key Research Findings
Pharmacological Activity
- N-(2-methoxyethyl)acetamide derivatives exhibit balanced solubility and permeability, making them favorable for oral bioavailability compared to bulkier N-aryl analogs .
Physicochemical Properties
- Fluorine substitution improves metabolic stability and target binding affinity relative to chlorine or methoxy groups .
- The 2-methoxyethyl group reduces crystallinity, enhancing formulation flexibility compared to rigid aromatic N-substituents .
Q & A
Q. What are the recommended synthetic strategies for preparing 1(6H)-pyridazineacetamide derivatives, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core followed by coupling with substituted phenyl and methoxyethyl groups. Key steps include:
- Amide bond formation : Use of coupling agents like EDCl/HOBt for acetamide linkage .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and decomposition risks .
Analytical techniques (NMR, HPLC) ensure purity (>95%) and structural confirmation .
Q. How is the structural integrity of this compound validated, and what analytical methods are critical?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl and methoxyethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₀F₁N₃O₃) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological assays are used to evaluate its activity, and how are false positives mitigated?
- In vitro cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
- Enzyme inhibition studies : Kinase or protease targets assessed via fluorometric/colorimetric assays .
- Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only blanks to exclude nonspecific effects .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with bulky substituents (e.g., 4-fluoro-2-methoxyphenyl)?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for sterically hindered groups .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) for amines prevents unwanted side reactions .
- Catalytic systems : Pd/Cu-mediated cross-coupling enhances coupling efficiency for aryl groups .
Q. What computational methods aid in predicting structure-activity relationships (SAR) for this compound?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact) .
- Molecular docking : Predicts binding affinities to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
- QSAR models : Correlate substituent hydrophobicity (logP) with bioactivity .
Q. How do contradictory bioactivity data (e.g., varying IC₅₀ values across studies) arise, and how are they resolved?
- Source variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time) .
- Metabolic stability : Hepatic microsome assays identify rapid degradation leading to false negatives .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug design : Esterification of carboxyl groups enhances membrane permeability .
- Co-solvent systems : Use of PEG-400 or cyclodextrins improves aqueous solubility .
- Metabolic profiling : CYP450 inhibition assays guide structural modifications to reduce clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
